molecular formula C8H10F6N2O2 B11716801 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate

1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate

Cat. No.: B11716801
M. Wt: 280.17 g/mol
InChI Key: LZZVRRMMBYPJSZ-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate typically involves the reaction of hexafluoropropanol with piperazine and a carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using advanced chemical reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing yield. The use of automated systems and continuous monitoring ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form stable complexes with various biomolecules. This makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties, used as a solvent and reagent in various chemical reactions.

    Hexafluoroisopropanol: Another fluorinated alcohol with applications in organic synthesis and materials science.

Uniqueness

1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate is unique due to its combination of fluorinated and piperazine moieties, which confer distinct chemical and biological properties. This makes it particularly valuable in the development of new drugs and materials with enhanced stability and reactivity.

Properties

Molecular Formula

C8H10F6N2O2

Molecular Weight

280.17 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl piperazine-1-carboxylate

InChI

InChI=1S/C8H10F6N2O2/c9-7(10,11)5(8(12,13)14)18-6(17)16-3-1-15-2-4-16/h5,15H,1-4H2

InChI Key

LZZVRRMMBYPJSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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